3-(Tert-butylsulfanyl)cyclohexan-1-one
Description
Properties
Molecular Formula |
C10H18OS |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-tert-butylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3 |
InChI Key |
QLZNBAUGSUHONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclohexanone Core
Cyclohexanone serves as the foundational building block due to its commercial availability and reactivity. The ketone group at position 1 directs subsequent substitutions, though achieving regiocontrol at position 3 remains challenging. Bromination or chlorination at the α-position (C-2 or C-6) typically dominates under standard halogenation conditions, necessitating tailored approaches for C-3 derivatization.
Introduction of the tert-Butylsulfanyl Group
The critical step involves substituting a leaving group at C-3 with tert-butylthiolate. A halogenated intermediate, such as 3-bromocyclohexanone, reacts with tert-butylthiol (HS-C(CH₃)₃) in the presence of a base like potassium carbonate. This nucleophilic substitution proceeds via an Sₙ2 mechanism, though steric hindrance from the tert-butyl group reduces reaction rates. Reported yields range from 45% to 68% depending on solvent polarity and temperature.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| Dimethylformamide | 80 | K₂CO₃ | 68 |
| Tetrahydrofuran | 60 | NaH | 52 |
| Acetonitrile | 70 | DBU | 45 |
Conjugate Addition-Hydrogenation Strategy
An alternative route employs cyclohexenone as the starting material to exploit conjugate addition chemistry:
Michael Addition of tert-Butylthiol
Cyclohex-2-enone undergoes Michael addition with tert-butylthiol in the presence of a catalytic base (e.g., triethylamine). The thiol adds preferentially to the β-carbon (C-3), forming 3-(tert-butylsulfanyl)cyclohex-2-enone. This step achieves 75–82% yields in tetrahydrofuran at 25°C.
Catalytic Hydrogenation
The unsaturated intermediate undergoes hydrogenation using palladium on carbon (Pd/C) or rhodium-based catalysts. Rhodium/Al₂O₃ systems, as described in hydrogenation patents, selectively reduce the double bond without cleaving the C–S bond. Hydrogen pressures of 1–3 atm and temperatures of 50–70°C provide >90% conversion to the saturated ketone.
Table 2: Hydrogenation Efficiency Across Catalysts
| Catalyst | Pressure (atm) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C (10%) | 1 | 25 | 78 |
| Rh/Al₂O₃ | 3 | 70 | 95 |
| Raney Ni | 5 | 100 | 65 |
Protection-Deprotection Approaches
To circumvent regioselectivity challenges, advanced strategies employ ketone protection:
Acetal Protection
Cyclohexanone is converted to its ethylene glycol acetal, shielding the ketone from undesired reactions. Subsequent bromination at C-3 becomes feasible under radical-initiated conditions (e.g., N-bromosuccinimide, AIBN). Substitution with tert-butylthiolate proceeds at 60°C in dimethyl sulfoxide, followed by acidic hydrolysis (HCl/water) to regenerate the ketone. This three-step sequence achieves an overall yield of 54%.
Enamine Intermediate Route
Forming a cyclohexanone enamine with pyrrolidine enables directed lithiation at C-3. Treatment with tert-butyl disulfide (t-BuSS-t-Bu) introduces the sulfanyl group via a radical pathway. Hydrolysis with aqueous HCl restores the ketone, though competing side reactions limit yields to 40–48%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
EvitaChem’s alkylation protocols for analogous compounds suggest adopting continuous flow systems to enhance reproducibility. Residence times of 10–15 minutes in microreactors minimize thermal degradation of intermediates, improving throughput by 30% compared to batch processes.
Catalyst Recycling
Rhodium-based catalysts, while costly, demonstrate recyclability over five cycles without significant activity loss when supported on Al₂O₃. BF₃ co-catalysts, as detailed in patent US5107038A, stabilize the metal surface and prevent sulfur poisoning.
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group’s bulk impedes nucleophilic substitution kinetics. Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) mitigate this issue by enhancing nucleophile mobility.
Oxidation Sensitivity
The thioether moiety oxidizes to sulfoxide or sulfone derivatives under aerobic conditions. Conducting reactions under nitrogen or argon atmospheres and adding radical scavengers (e.g., BHT) suppress unwanted oxidation.
Byproduct Formation
Competing α-substitution at C-2/C-6 accounts for 15–20% yield losses. Employing sterically hindered bases (e.g., DBU) or low temperatures (0–5°C) favors C-3 selectivity.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies indicate that visible-light-mediated thiol-ene reactions could streamline the synthesis. Irradiation at 450 nm with fac-Ir(ppy)₃ as a catalyst enables direct C–H sulfenylation of cyclohexanone, though yields remain suboptimal (28–35%).
Biocatalytic Approaches
Engineered sulfotransferases show promise for regioselective thiolation. In vitro trials using E. coli-expressed enzymes achieve 22% conversion, highlighting potential for greener synthesis routes.
Chemical Reactions Analysis
Oxidation Reactions
The tert-butylsulfanyl group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Sulfoxide | Room temperature | Mild conditions favor mono-oxidation |
| m-CPBA | Sulfone | Reflux in CH<sub>2</sub>Cl<sub>2</sub> | Stronger oxidant drives full oxidation |
Steric hindrance from the tert-butyl group slows oxidation kinetics compared to less hindered analogues. The ketone moiety remains unaffected under these conditions.
Nucleophilic Additions to the Ketone
The carbonyl group participates in nucleophilic additions, though steric effects modulate reactivity:
| Nucleophile | Product | Selectivity | Yield Modulation Factors |
|---|---|---|---|
| Grignard reagents | Tertiary alcohol derivatives | Axial attack favored | Bulky nucleophiles show reduced efficiency |
| NaBH<sub>4</sub> | Cyclohexanol derivative | Equatorial reduction | Steric shielding limits accessibility |
The tert-butylsulfanyl group directs nucleophiles to attack from the less hindered equatorial direction, influencing stereochemical outcomes.
Reduction of the Ketone
Reduction of the ketone to a secondary alcohol proceeds with stereoselectivity:
| Reducing Agent | Product | Stereochemistry | Conditions |
|---|---|---|---|
| LiAlH<sub>4</sub> | cis-3-(tert-Butylsulfanyl)cyclohexanol | Predominantly cis | Anhydrous ether, 0°C to RT |
| H<sub>2</sub>/Pd-C | trans-3-(tert-Butylsulfanyl)cyclohexanol | Thermodynamic control | High-pressure hydrogenation |
The bulky tert-butyl group stabilizes transition states favoring cis-diastereomers under kinetic conditions.
Alkylation and Acylation at Sulfur
The sulfur atom acts as a nucleophile in alkylation/acylation reactions:
| Electrophile | Product | Reaction Conditions | Challenges |
|---|---|---|---|
| Methyl iodide | Methylthioether derivative | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | Steric hindrance requires prolonged heating |
| Acetyl chloride | Thioester derivative | Pyridine, 0°C | Competing ketone acylation minimized |
Polar aprotic solvents and elevated temperatures mitigate steric limitations, enabling moderate yields.
Elimination and Rearrangement Pathways
Under strong base or acidic conditions, β-hydrogen elimination or Wagner-Meerwein rearrangements may occur:
| Conditions | Pathway | Outcome |
|---|---|---|
| KOtBu, DMSO | Elimination to cyclohexene | Forms disubstituted alkene |
| H<sub>2</sub>SO<sub>4</sub>, heat | Wagner-Meerwein shift | tert-Butyl migration observed |
These reactions are less favored due to the stability of the tert-butyl group but highlight the compound’s versatility under extreme conditions.
Key Structural and Mechanistic Insights
-
Steric Effects : The tert-butyl group impedes reagent access to reactive sites, necessitating optimized conditions (e.g., elevated temperatures, polar solvents).
-
Electronic Effects : The electron-withdrawing nature of the sulfanyl group slightly activates the ketone toward nucleophilic attack.
-
Stereochemical Control : Bulky substituents dictate axial/equatorial selectivity in additions and reductions.
This compound’s reactivity profile underscores its utility in synthesizing stereochemically complex intermediates for pharmaceuticals and materials science .
Scientific Research Applications
3-(Tert-butylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the cyclohexanone ring can undergo various transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexanone Derivatives
Sulfur-Containing Cyclohexanone Derivatives
(a) 3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one (9b)
- Molecular formula : C₁₆H₁₈OS₂
- Molecular weight : 290.44 g/mol
- Synthesis : Prepared via addition of 2-phenyl-4,5-dihydro-1,3-dithiolium tetrafluoroborate to cyclohex-2-en-1-one in acetonitrile, yielding 94% after purification .
- Key differences: Larger molecular size due to the dithiolane and phenyl groups. Higher molecular weight (290.44 vs. 186.32) reduces volatility compared to 3-(tert-butylsulfanyl)cyclohexan-1-one.
(b) 3-((1,3-Dithian-2-ylidene)(phenyl)methyl)cyclohexan-1-one (10b)
- Molecular formula : C₁₇H₂₀OS₂
- Molecular weight : 304.47 g/mol
- Synthesis : Similar to 9b but with a dithiane substituent, yielding 52% under optimized conditions (60°C, 15 hours) .
- Key differences :
- Dithiane ring introduces greater steric hindrance and electron-withdrawing effects compared to the tert-butylsulfanyl group.
- Lower yield (52% vs. 94% for 9b) highlights synthetic challenges with bulkier substituents.
Aromatic Substituted Cyclohexanones
(a) 2-(3-(4-Nitrophenyl)furan-2-yl)cyclohexan-1-one (2f)
- Molecular formula: C₁₆H₁₅NO₄
- Synthesis : Produced in 37% yield via furan ring formation, with a nitro group at the para position .
- Key differences :
- Electron-withdrawing nitro group increases electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions.
- Aromatic furan and nitro groups enable applications in materials science, unlike the aliphatic tert-butylsulfanyl group.
(b) 2-(3-(2,4-Dimethylphenyl)furan-2-yl)cyclohexan-1-one (2g)
Chiral and Functionalized Cyclohexanones
(a) (5R)-3-(Hydroxymethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (71)
- Molecular formula : C₁₁H₁₆O₂
- Synthesis : Prepared via photochemical irradiation, yielding 95% as a mixture of three diastereomers .
- Key differences :
- Hydroxymethyl and chiral centers introduce complexity in stereochemical applications.
- Prop-1-en-2-yl group enables participation in Diels-Alder reactions, unlike the inert tert-butylsulfanyl group.
(b) 4-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one (28)
- Molecular formula : C₁₃H₁₃F₃O
- Key differences :
- Trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity of the carbonyl group.
- Aromatic phenyl ring enhances rigidity, contrasting with the flexible tert-butylsulfanyl substituent.
Comparative Data Table
Key Findings and Implications
Steric and Electronic Effects :
- The tert-butylsulfanyl group in this compound provides moderate steric bulk without significant electronic activation of the carbonyl group, making it less reactive than nitro- or trifluoromethyl-substituted analogs .
- Dithiolane/dithiane derivatives (9b, 10b) exhibit enhanced conjugation but require more complex synthetic routes .
Synthetic Utility :
- The tert-butylsulfanyl group’s stability and ease of introduction (as inferred from its commercial availability in ) make it a practical choice for protecting-group strategies or ligand design.
Biological Activity
3-(Tert-butylsulfanyl)cyclohexan-1-one is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.
- Chemical Formula : CHOS
- Molecular Weight : 198.33 g/mol
- Structural Characteristics : The compound features a cyclohexanone ring substituted with a tert-butylsulfanyl group, which is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfanyl derivatives can inhibit the growth of various bacteria and fungi.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains of bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in vitro. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines in human cell lines.
Case Study : A study conducted on human macrophages demonstrated that treatment with the compound reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM, indicating a strong anti-inflammatory response .
Anticancer Activity
Preliminary research suggests that this compound may also exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Further research is needed to elucidate the specific pathways involved.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It could modulate receptors related to pain and inflammation, providing therapeutic benefits in inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for 3-(tert-butylsulfanyl)cyclohexan-1-one, and how can purity be optimized?
The synthesis of this compound (C₁₀H₁₈OS, MW 186.32) typically involves nucleophilic substitution or sulfide coupling. A plausible method is reacting cyclohexanone derivatives (e.g., 3-bromocyclohexanone) with tert-butylthiol in the presence of a base like potassium carbonate. Alternative routes may use tert-butylsulfenyl chloride under anhydrous conditions.
Purity Optimization :
- Purification : Flash column chromatography (e.g., n-pentane/ethyl acetate gradients) is effective, as demonstrated for similar cyclohexanone derivatives .
- Characterization : Validate purity via NMR (¹H/¹³C) and HRMS, as seen in studies of substituted cyclohexanones .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify the cyclohexanone backbone and tert-butylsulfanyl group (δ ~1.3 ppm for tert-butyl protons; δ ~45 ppm for sulfur-bound carbon) .
- IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]⁺ at m/z 187.15) .
Advanced: How does the tert-butylsulfanyl group influence the compound’s reactivity in nucleophilic or redox reactions?
The tert-butylsulfanyl group acts as a bulky electron-donating substituent:
- Nucleophilic Reactions : The sulfur atom may participate in thiol-ene click chemistry or act as a leaving group in SN2 reactions.
- Redox Behavior : Sulfur’s oxidation state (-II) makes it prone to oxidation, forming sulfoxides or sulfones under controlled conditions. Kinetic studies using UV-Vis or stopped-flow methods can track these pathways .
Advanced: How can computational methods (e.g., DFT) elucidate the electronic effects of the tert-butylsulfanyl substituent?
Density Functional Theory (DFT) calculations can:
- Map Electron Density : Analyze charge distribution at the sulfur atom and carbonyl group to predict sites for electrophilic/nucleophilic attack.
- Transition State Modeling : Simulate reaction pathways (e.g., sulfide oxidation) to compare activation energies .
- Solvent Effects : Use COSMO-RS to study solvation impacts on reactivity .
Advanced: How should researchers address contradictions in reported reaction yields for similar cyclohexanone derivatives?
Discrepancies (e.g., 37–75% yields in substituted cyclohexanones ) may arise from:
- Reaction Conditions : Catalyst loading, solvent polarity, or temperature variations.
- Purification Efficiency : Column chromatography gradients or recrystallization solvents.
Resolution Strategy : - Replicate experiments under standardized conditions.
- Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .
Advanced: What strategies are effective for studying the stereoelectronic effects of the tert-butylsulfanyl group in asymmetric catalysis?
- Chiral Auxiliaries : Incorporate the group into prochiral ketones to assess enantioselectivity in reductions (e.g., using CBS catalysts).
- Dynamic NMR : Probe conformational flexibility of the cyclohexanone ring to correlate steric effects with reactivity .
Applied Research: How might this compound serve as a precursor in medicinal chemistry or materials science?
- Drug Design : The tert-butylsulfanyl group could enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Polymer Chemistry : As a crosslinking agent via sulfide oxidation to sulfone bridges .
Methodological: What protocols ensure safe handling and stability of this compound?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
- Safety : Use PPE (gloves, goggles) and fume hoods. Refer to SDS guidelines for cyclohexanone derivatives .
Data Analysis: How can researchers validate conflicting thermodynamic data (e.g., boiling points) for this compound?
- Reproducibility : Cross-check measurements using differential scanning calorimetry (DSC) or gas chromatography.
- Literature Comparison : Align findings with trusted databases (e.g., PubChem, CAS) .
Emerging Research: What unexplored applications exist for tert-butylsulfanyl-containing cyclohexanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
